tert-Butyl (4-fluoro-3-formylphenyl)carbamate CAS number and identifiers
tert-Butyl (4-fluoro-3-formylphenyl)carbamate CAS number and identifiers
Here is the in-depth technical guide for tert-Butyl (4-fluoro-3-formylphenyl)carbamate .
A Pivotal Scaffold for PARP and Kinase Inhibitor Development
Executive Summary
tert-Butyl (4-fluoro-3-formylphenyl)carbamate (CAS 1785327-02-7 ) is a specialized fluorinated building block used extensively in the synthesis of advanced pharmaceutical intermediates.[1][2][3] Its structural uniqueness lies in the ortho relationship between the fluorine atom and the formyl group, combined with a para-positioned Boc-protected amine. This specific substitution pattern makes it an ideal precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors and various tyrosine kinase inhibitors (TKIs), where the aniline moiety serves as a hinge binder and the aldehyde facilitates rapid diversification via reductive amination or cyclization.
Chemical Identity & Specifications
| Property | Specification |
| CAS Number | 1785327-02-7 |
| IUPAC Name | tert-Butyl (4-fluoro-3-formylphenyl)carbamate |
| Synonyms | N-Boc-5-amino-2-fluorobenzaldehyde; (4-Fluoro-3-formylphenyl)carbamic acid tert-butyl ester |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| InChI Key | ACTVSVZTNJFEKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(C=O)=C(F)C=C1 |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |
| Purity Standard | ≥98% (HPLC) |
Synthetic Pathways & Protocols
The synthesis of CAS 1785327-02-7 requires careful chemoselectivity to protect the amine without degrading the sensitive aldehyde or affecting the fluorine substitution.
Primary Route: Chemoselective Protection
The most robust industrial route starts from 5-amino-2-fluorobenzaldehyde . This precursor ensures the correct regiochemistry of the substituents is established prior to protection.
Reaction Logic: The amine at position 5 is nucleophilic, while the aldehyde at position 2 (relative to fluorine) is electrophilic. Using Di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions selectively protects the amine. Strong bases must be avoided to prevent the Cannizzaro reaction or aldol condensation of the formyl group.
Step-by-Step Protocol
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Preparation:
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Charge a reaction vessel with 5-amino-2-fluorobenzaldehyde (1.0 eq) and Tetrahydrofuran (THF) (10 vol).
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Add Triethylamine (TEA) (1.2 eq) or saturated aqueous NaHCO₃ (2.0 eq) as a proton scavenger.
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Addition:
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Cool the solution to 0–5 °C.
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Add Boc₂O (1.1 eq) dissolved in THF dropwise over 30 minutes.
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Critical Control Point: Maintain temperature <10 °C to minimize side reactions.
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Reaction:
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Allow the mixture to warm to Room Temperature (20–25 °C).
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Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until starting material is <1%.
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Workup:
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Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) followed by brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄.
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Concentrate under reduced pressure (keep bath temp <40 °C to prevent thermal degradation of the aldehyde).
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Purification:
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Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).
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Synthetic Workflow Diagram
Caption: Chemoselective synthesis of CAS 1785327-02-7 via Boc-protection of the aniline precursor.
Applications in Drug Discovery[6]
This scaffold is a "linchpin" intermediate. The aldehyde allows for chain extension, while the Boc-protected amine serves as a latent attachment point for the drug's core scaffold.
PARP Inhibitor Design
In the synthesis of PARP inhibitors (analogous to Niraparib or Olaparib ), the 4-fluoro-3-substituted phenyl ring is critical for binding in the nicotinamide pocket of the PARP enzyme.
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Mechanism: The aldehyde is typically subjected to reductive amination with a piperidine or piperazine derivative.
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Advantage: The fluorine atom at position 4 modulates the pKa of the aniline and improves metabolic stability by blocking oxidative metabolism at the para position.
Kinase Inhibitor "Warheads"
For covalent kinase inhibitors (e.g., BTK or EGFR inhibitors), this molecule acts as the linker between the solvent-exposed region and the hinge-binding motif.
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Transformation: After attaching the core scaffold to the aldehyde (via reductive amination), the Boc group is removed (using TFA or HCl) to reveal the aniline.
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Acrylamide Attachment: The free aniline is then reacted with acryloyl chloride to form the electrophilic acrylamide "warhead" necessary for covalent cysteine targeting.
Reactivity Flowchart
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and carbamate groups.
Handling, Stability, and Safety
Stability Profile
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Oxidation Sensitivity: The formyl group (aldehyde) is susceptible to autoxidation to the corresponding carboxylic acid (4-fluoro-3-(tert-butoxycarbonylamino)benzoic acid) upon prolonged exposure to air.
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Thermal Stability: Stable at room temperature for short periods, but long-term storage requires refrigeration.
Storage Recommendations
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Temperature: Store at 2–8 °C .
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Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation.
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Container: Tightly sealed amber glass vials to protect from light and moisture.
Safety (HSE)
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GHS Classification: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
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Chemical Identity & Properties
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PubChem Compound Summary for CAS 1785327-02-7. National Center for Biotechnology Information. Link
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Synthetic Methodology (Analogous Protocols)
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Organic Syntheses, Coll. Vol. 10, p. 382 (2004). "Protection of Amines with Boc Anhydride." Link
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- Application in PARP Inhibitors: Wang, L., et al. "Discovery of PARP Inhibitors: Design, Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 2016. (Contextual reference for 4-fluoro-3-substituted scaffolds).
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Commercial Availability & MSDS
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Fluorochem Product Sheet: tert-Butyl (4-fluoro-3-formylphenyl)carbamate. Link (Search by CAS 1785327-02-7).
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